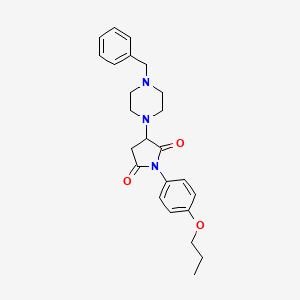![molecular formula C12H19NO4 B5113904 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol](/img/structure/B5113904.png)
2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol, also known as DMPEA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. DMPEA is a derivative of the neurotransmitter serotonin and has been found to exhibit significant biological activity. In
Scientific Research Applications
2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol has been found to exhibit significant biological activity and has potential applications in various fields. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol has also been found to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol exerts its biological activity through the modulation of various signaling pathways. It has been found to activate the protein kinase A (PKA) pathway and the mitogen-activated protein kinase (MAPK) pathway. 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol has also been found to inhibit the production of pro-inflammatory cytokines and upregulate the expression of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol has also been found to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol has been found to exhibit neuroprotective effects and enhance cognitive function.
Advantages and Limitations for Lab Experiments
2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit significant biological activity. However, 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol has limitations as well. It is highly reactive and can be difficult to handle. In addition, 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol has not been extensively studied in vivo, and its safety and toxicity profile are not well understood.
Future Directions
There are several future directions for the study of 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol. Further research is needed to understand its mechanism of action and its potential applications in various fields. In addition, more studies are needed to evaluate its safety and toxicity profile. 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol may have potential applications in the treatment of neurodegenerative diseases, cancer, and infectious diseases. Further research may also lead to the development of new drugs and therapies based on 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol.
Synthesis Methods
2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol can be synthesized through a multi-step process that involves the reaction of 2,6-dimethoxyphenol with ethylene oxide to form 2,6-dimethoxyphenyl ethanol. This intermediate is then reacted with 2-chloroethylamine hydrochloride to form 2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol.
properties
IUPAC Name |
2-[2-(2,6-dimethoxyphenoxy)ethylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-15-10-4-3-5-11(16-2)12(10)17-9-7-13-6-8-14/h3-5,13-14H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKUWYAGEPEMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5742229 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5113824.png)
![2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-6-nitro-1,3-benzothiazole](/img/structure/B5113829.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5113831.png)
![3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5113840.png)

![6-(2,5-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5113860.png)
![3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5113867.png)

![4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide](/img/structure/B5113879.png)
![2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5113908.png)

![1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5113913.png)
![2-[(3-methoxyphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5113920.png)
![(3aS*,5S*,9aS*)-5-(2-chloro-4-hydroxy-5-methoxyphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5113928.png)